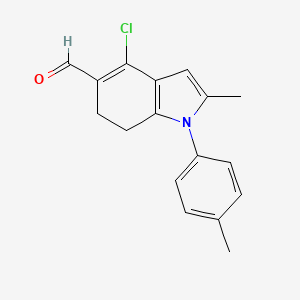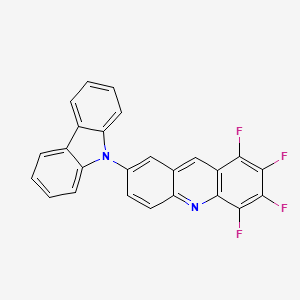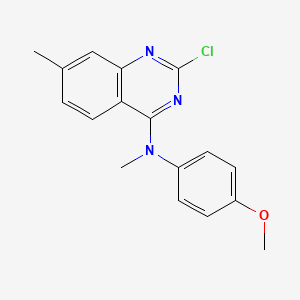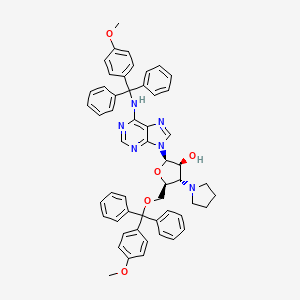![molecular formula C17H15NO5 B12921843 [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate CAS No. 841282-16-4](/img/structure/B12921843.png)
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of furan, chromene, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and chromene intermediates, followed by their coupling under specific reaction conditions. For instance, the furan moiety can be synthesized through the Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation . The chromene part can be synthesized through cyclization reactions involving benzopyran ring formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrochromene derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its antimicrobial, antiviral, and anticancer properties. The presence of both furan and chromene moieties contributes to its diverse biological activities .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science, including the design of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The furan and chromene moieties can interact with various enzymes and receptors, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Furan-2-ylmethylamino derivatives: These compounds contain the furan moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate apart is the combination of both furan and chromene moieties in a single molecule. This unique structure allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties .
Properties
CAS No. |
841282-16-4 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H15NO5/c19-16(18-9-14-5-3-7-21-14)11-23-17(20)13-8-12-4-1-2-6-15(12)22-10-13/h1-8H,9-11H2,(H,18,19) |
InChI Key |
GMRXCWILDFTACY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CO3 |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)


![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)

![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)

![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)

